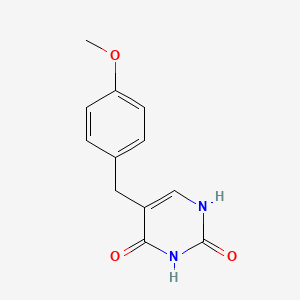![molecular formula C13H13N3O2S B5715498 N'-[1-(2-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5715498.png)
N'-[1-(2-pyridinyl)ethylidene]benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[1-(2-pyridinyl)ethylidene]benzenesulfonohydrazide, commonly known as PEAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
PEAH has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, PEAH has shown promising results as an anti-inflammatory and anti-cancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
PEAH has also been studied for its applications in the field of agriculture. It has shown potential as a plant growth regulator and a pesticide. In addition, PEAH has been studied for its potential use in the synthesis of novel materials and as a catalyst in organic reactions.
Mechanism of Action
The exact mechanism of action of PEAH is not fully understood. However, studies have shown that PEAH inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. PEAH also induces cell death in cancer cells by activating apoptosis pathways.
Biochemical and Physiological Effects
PEAH has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various studies. It has also been shown to have antioxidant properties and to regulate the immune system. In addition, PEAH has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using PEAH in lab experiments is its relatively low toxicity compared to other chemical compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of using PEAH is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of PEAH. One area of research is the development of novel PEAH derivatives with improved pharmacological properties. Another area of research is the study of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of PEAH. Furthermore, the potential applications of PEAH in the field of agriculture and as a catalyst in organic reactions warrant further investigation.
Synthesis Methods
The synthesis of PEAH involves the reaction between 2-pyridinecarboxaldehyde and benzenesulfonyl hydrazide in the presence of a base catalyst. The reaction takes place in anhydrous ethanol at room temperature and yields PEAH as a yellow crystalline solid.
properties
IUPAC Name |
N-[(E)-1-pyridin-2-ylethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-11(13-9-5-6-10-14-13)15-16-19(17,18)12-7-3-2-4-8-12/h2-10,16H,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXGJSPRNNIFFT-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzenesulfonohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715415.png)

![N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5715422.png)


![N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5715447.png)
![1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5715452.png)




![3-[2-(2,6-dimethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715505.png)
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5715508.png)
